3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
Description
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFHGEHRFCYAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the chromenone intermediate.
Benzoate Esterification: The final step involves the esterification of the chromenone derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate and its analogs:
*Hypothetical values based on structural similarity.
Key Observations:
Chlorine substitution (e.g., 4-chlorobenzoate in ) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
The methyl group in 4-methylbenzoate () contributes to steric effects without significantly altering logP, balancing lipophilicity and metabolic stability .
Drug-Like Properties :
- Most analogs comply with Lipinski’s rule (molecular weight <500, logP <5), ensuring oral bioavailability .
- The target compound’s unsubstituted benzoate may offer intermediate lipophilicity (XLogP ~3.5–4.0), positioning it between the more polar 3-methoxybenzoate () and the highly lipophilic 4-chlorobenzoate ().
Biological Activity
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is an organic compound classified under chromen-4-one derivatives. Its complex structure includes a chromenone core, a benzoate moiety, and a methoxyphenoxy substituent, which endows it with distinctive chemical and biological properties. This article delves into the biological activities associated with this compound, synthesizing findings from various studies.
Overview of Biological Activities
Research indicates that 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through various pathways, although specific mechanisms remain to be fully elucidated.
- Antioxidant Properties : Its ability to scavenge free radicals contributes to its antioxidant activity, which is vital for protecting cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
The precise mechanism of action for 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is not fully characterized. However, it is believed to interact with specific molecular targets and pathways, potentially involving:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.
- Receptor Modulation : It could modulate the activity of cell surface or intracellular receptors.
- Gene Expression Alteration : There is potential for influencing the expression of genes associated with various biological processes.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate | Similar core with trifluoromethyl group | Enhanced lipophilicity due to trifluoromethyl substitution |
| 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate | Methyl group on the benzoate | Slightly altered electronic properties |
| 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate | Chlorine atom instead of methyl | Potentially different reactivity patterns due to electronegative chlorine |
Case Studies and Research Findings
Several studies have explored the biological activity of chromone derivatives, including those related to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate:
- Anti-Alzheimer's Activity : Research on related chromone compounds has demonstrated inhibitory effects against cholinesterase enzymes (AChE and BChE), which are significant in Alzheimer's disease pathology. For example, compounds exhibiting dual inhibitory effects against these enzymes have shown promise in alleviating cognitive symptoms associated with Alzheimer's .
- Cytotoxicity Studies : In vitro studies on similar chromone derivatives have indicated varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. These findings suggest a potential avenue for therapeutic applications in oncology .
Future Directions
Given the preliminary findings on the biological activities of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, future research should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to better understand its therapeutic potential.
- Structure–Activity Relationship (SAR) Investigations : Exploring how modifications to its structure can enhance biological activity or selectivity.
Q & A
Basic Research Questions
Q. What optimized synthetic routes are recommended for 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves esterification of the chromen-4-one core with benzoic acid derivatives under reflux conditions. Key steps include coupling the 4-methoxyphenoxy group via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF) and optimizing temperature (60–80°C) to minimize byproducts like unreacted intermediates . Catalysts such as DMAP or HOBt can improve ester bond formation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the chromenone ring) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>95%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 420.39) .
Q. What initial biological screening approaches are recommended for evaluating bioactivity?
- Methodology : Conduct in vitro assays targeting enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., estrogen receptors) due to structural similarities to bioactive chromenones . Use cell viability assays (MTT/WST-1) for cytotoxicity screening at concentrations 1–100 µM. Dose-response curves (IC₅₀ calculations) and positive controls (e.g., doxorubicin for anticancer assays) are essential .
Advanced Research Questions
Q. How do substituent patterns (e.g., methoxyphenoxy vs. halogenated groups) influence interactions with biological targets?
- Methodology : Compare binding affinities via molecular docking (AutoDock Vina) against targets like DNA topoisomerases. For example, methoxy groups enhance solubility and π-π stacking, while halogens (e.g., Cl in ) increase electrophilicity and enzyme inhibition . Validate with SPR (surface plasmon resonance) to measure dissociation constants (KD).
Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron distribution and reactive sites (e.g., carbonyl groups prone to hydrolysis) .
- MD Simulations : Simulate solvation in water/lipid bilayers to predict membrane permeability (logP ~3.2) and metabolic stability .
Q. How can discrepancies between in vitro efficacy and in vivo performance be resolved?
- Methodology :
- ADME Studies : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models. Use LC-MS/MS to quantify plasma concentrations post-administration .
- Metabolite Identification : Incubate with liver microsomes to identify phase I/II metabolites (e.g., demethylation of the methoxy group) .
Methodological Notes
- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in esterification steps to shift equilibrium toward product formation .
- Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), X-ray diffraction resolves absolute configuration .
- Toxicity Screening : Include Ames tests for mutagenicity and hERG channel assays to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
